6-(4-Methylbenzoyl)pyridine-2-carbaldehyde
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Overview
Description
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24264 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-methylbenzoyl group at the 6-position and an aldehyde group at the 2-position . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and 4-methylbenzoyl chloride.
Reaction: The reaction between pyridine-2-carbaldehyde and 4-methylbenzoyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(4-Methylbenzoyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Methylbenzoyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases.
Pyridine Ring: The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure but lacks the 4-methylbenzoyl group.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but the aldehyde group is at the 3-position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure but the aldehyde group is at the 4-position.
Uniqueness
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is unique due to the presence of both the 4-methylbenzoyl group and the aldehyde group on the pyridine ring.
Properties
CAS No. |
94071-17-7 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-(4-methylbenzoyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H11NO2/c1-10-5-7-11(8-6-10)14(17)13-4-2-3-12(9-16)15-13/h2-9H,1H3 |
InChI Key |
YTAHFGFCIMJWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
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